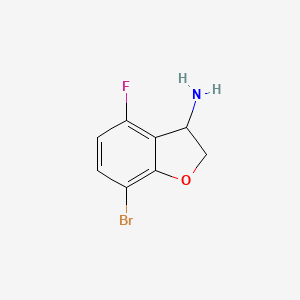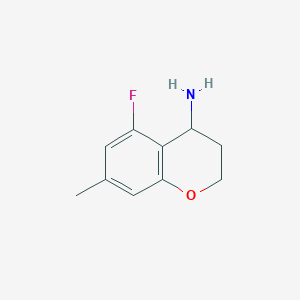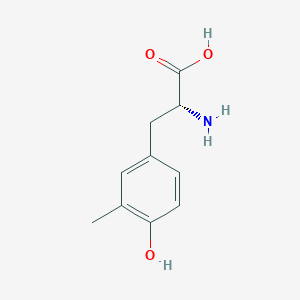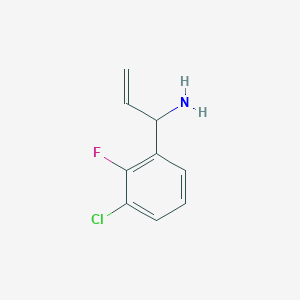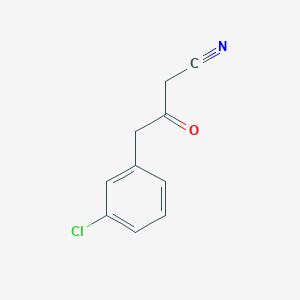
4-(3-Chlorophenyl)-3-oxobutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorophenyl)-3-oxobutanenitrile is an organic compound characterized by the presence of a chlorophenyl group attached to a butanenitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-3-oxobutanenitrile typically involves the reaction of 3-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
化学反応の分析
Types of Reactions
4-(3-Chlorophenyl)-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of 4-(3-chlorophenyl)-3-oxobutanoic acid.
Reduction: Formation of 4-(3-chlorophenyl)-3-aminobutanenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-Chlorophenyl)-3-oxobutanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-Chlorophenyl)-3-oxobutanenitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, disrupting essential metabolic pathways and leading to antimicrobial activity .
類似化合物との比較
Similar Compounds
- 3-(3-Chlorophenyl)-3-oxopropanenitrile
- 4-(4-Chlorophenyl)-3-oxobutanenitrile
- 4-(3-Bromophenyl)-3-oxobutanenitrile
Uniqueness
4-(3-Chlorophenyl)-3-oxobutanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
特性
分子式 |
C10H8ClNO |
|---|---|
分子量 |
193.63 g/mol |
IUPAC名 |
4-(3-chlorophenyl)-3-oxobutanenitrile |
InChI |
InChI=1S/C10H8ClNO/c11-9-3-1-2-8(6-9)7-10(13)4-5-12/h1-3,6H,4,7H2 |
InChIキー |
NTTYOIXXEJAVDR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


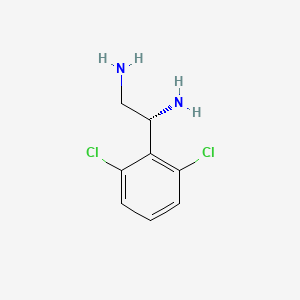
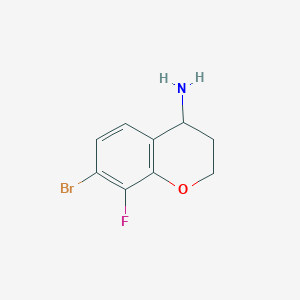

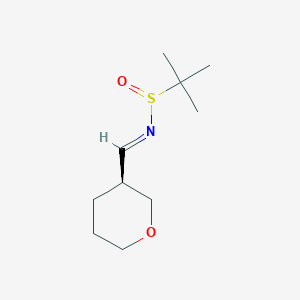
![Methyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl ether](/img/structure/B15237642.png)
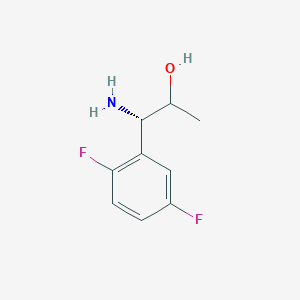
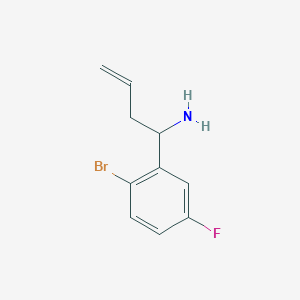
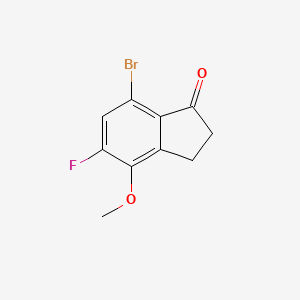
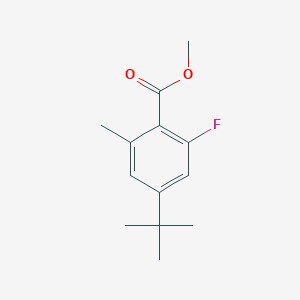
![N'-[(4-methylbenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B15237670.png)
